(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-enethioamide
Description
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-enethioamide is a structurally complex thioamide derivative featuring a cyano group (‒CN), a substituted furan ring, and a trifluoromethylphenyl substituent. The compound adopts an E-configuration at the α,β-unsaturated thioamide moiety, which influences its electronic and steric properties. Key functional groups include:
- Cyanovinyl group (‒CH=C(CN)‒): Contributes to π-conjugation and electrophilicity.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(21-13)7-10(8-19)14(20)22/h1-7H,(H2,20,22)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTKBEMOEMPBGI-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-enethioamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the trifluoromethyl-substituted phenyl group. The final steps involve the formation of the cyano group and the thioamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The furan ring and phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-enethioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thioamide functionality may play crucial roles in binding to active sites, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Compound 4c (2-cyano-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide)
- Structure : Features a naphthofuran and pyrazole substituent instead of trifluoromethylphenyl-furan.
- Key Differences :
- Higher molecular weight (393.48 g/mol vs. ~332 g/mol for the target compound).
- Extended π-system from naphthofuran may enhance UV absorption but reduce solubility.
Carboxhydrazide Derivatives with Furan and Trifluoromethylphenyl Groups
Compound 6b (N′-{[5-(4-CF₃-phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]carboxhydrazide)
- Structure : Replaces thioamide with carboxhydrazide (‒CONHNH₂).
- Biological Activity : Exhibited PET inhibition (IC₅₀ ~12 µM) and reduced chlorophyll content in Chlorella vulgaris.
- Key Differences :
Enamide Derivatives with Substituted Furan Rings
(E)-N-(pyridin-4-ylmethyl)-3-thiophen-2-yl-prop-2-enamide
- Structure : Enamide (‒CONH‒) with pyridine and thiophene substituents.
- Key Differences: Thiophene’s electron-rich nature vs. furan’s moderate aromaticity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Impact of Substituents :
- The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in compound 6b .
- Thioamide vs. Carboxhydrazide : Sulfur in thioamides may improve membrane permeability but increase toxicity compared to oxygenated analogs .
Electronic Effects: Electron-withdrawing groups (e.g., ‒CF₃, ‒NO₂) on phenyl rings improve PET inhibition, as observed in compound 6c (R = 4-NO₂) .
Synthetic Accessibility :
- The target compound’s simpler furan-phenyl architecture may offer synthetic advantages over naphthofuran derivatives like 4c .
Biological Activity
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-enethioamide is a synthetic organic compound notable for its unique structural features, including a cyano group, a trifluoromethyl-substituted phenyl ring, and a furan ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound's molecular formula is , with a molecular weight of approximately 335.33 g/mol. Its structure is characterized by several functional groups that contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the cyano group and thioamide functionality enhances binding affinity, while the trifluoromethyl group increases lipophilicity, facilitating membrane permeability. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its suitability for further investigation as an antimicrobial agent.
- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged in therapeutic contexts.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in 2023, this compound was tested against various cancer cell lines, including breast and colon cancer models. The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving the activation of apoptotic pathways and inhibition of cell cycle progression.
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings indicated a broad-spectrum activity, particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents.
Q & A
Q. What are the optimal synthetic routes for (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-enethioamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Furan core formation : Coupling 3-(trifluoromethyl)phenylboronic acid with 2-bromofuran via Suzuki-Miyaura cross-coupling .
Cyanoacrylamide assembly : Introduce the cyano group via Knoevenagel condensation between the furan derivative and a thioamide precursor under acidic conditions (e.g., acetic acid catalysis).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Key considerations: Moisture-sensitive intermediates require inert atmospheres (N₂/Ar), and reaction progress should be monitored via TLC or HPLC-MS .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign the (E)-configuration using coupling constants (J = 12–16 Hz for trans-alkene protons) and verify trifluoromethyl group integration .
- HRMS : Confirm the exact mass (e.g., 424.42 g/mol for related derivatives ).
- DFT calculations : Optimize geometry using B3LYP/6-31G* to predict vibrational modes (IR) and electronic properties (UV-Vis) .
- XRD : Resolve stereochemistry and packing interactions; SHELX software is standard for refinement .
Q. How can density functional theory (DFT) predict this compound’s reactivity and electronic properties?
- Methodological Answer :
- Functional selection : B3LYP with exact exchange terms improves accuracy for conjugated systems like cyanoacrylamides .
- Applications :
- Calculate HOMO/LUMO gaps to assess charge-transfer potential.
- Simulate Fukui indices for nucleophilic/electrophilic sites, guiding derivatization .
- Validation : Compare computed IR spectra with experimental data to refine basis sets (e.g., 6-311++G**) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., Zika/Dengue NS2B/NS3 proteases ) with IC₅₀ determination via dose-response curves.
- Photosynthetic inhibition : Measure chlorophyll depletion in Chlorella vulgaris suspensions (static cultivation, 72-hour exposure) .
- Controls : Include positive inhibitors (e.g., 3-(4-nitrophenyl)-derivatives ) and solvent blanks to validate specificity.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
- Methodological Answer :
- SAR strategy : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂, -CF₃) and compare inhibitory potency. For example:
| Substituent (R) | PET Inhibition (IC₅₀, μM) | Chlorophyll Reduction (%) |
|---|---|---|
| 4-NO₂ | 12.3 ± 1.2 | 78.5 ± 3.1 |
| 4-CF₃ | 18.9 ± 2.1 | 65.4 ± 4.7 |
| 4-Cl | 25.6 ± 3.0 | 52.1 ± 5.3 |
| (Data adapted from ) |
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., NS3 protease), prioritizing residues with high binding affinity .
Q. How can contradictory computational and experimental data (e.g., dipole moments, binding affinities) be resolved?
- Methodological Answer :
- Error analysis : Compare DFT-predicted dipole moments with XRD-derived electrostatic potential maps .
- Solvent effects : Re-run calculations with implicit solvation models (e.g., PCM) to account for dielectric environments .
- Experimental replication : Repeat assays under standardized conditions (e.g., fixed pH, ionic strength) to minimize variability .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Co-crystallization : Use small-molecule additives (e.g., n-alkanes) to stabilize π-π stacking interactions .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated DMSO/ethanol solutions promotes single-crystal growth .
- Data refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling .
Q. How do in vitro results translate to in vivo models, and what pharmacokinetic parameters should be prioritized?
- Methodological Answer :
- ADMET profiling :
- Lipophilicity : Measure logP (e.g., shake-flask method) to predict membrane permeability.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- In vivo validation : Use zebrafish embryos for toxicity screening (LC₅₀) and confocal imaging to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
